molecular formula C19H19ClN2O4 B11938942 Ethyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B11938942
M. Wt: 374.8 g/mol
InChI Key: BGMWILBVXCYXOB-UHFFFAOYSA-N
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Description

Ethyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a furan ring and substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The furan ring is then substituted with a 3-chloro-4-methylphenyl group using electrophilic aromatic substitution reactions.

    Pyrimidine Ring Formation: The substituted furan is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves the use of urea or thiourea derivatives under controlled conditions.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other essential cellular processes.

Comparison with Similar Compounds

Ethyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(5-(3-chloro-4-methylphenyl)-2-thienyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but with a thienyl ring instead of a furan ring.

    Ethyl 4-(5-(3-chloro-4-methylphenyl)-2-pyridyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but with a pyridyl ring instead of a furan ring.

These comparisons highlight the uniqueness of this compound in terms of its specific ring structure and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClN2O4

Molecular Weight

374.8 g/mol

IUPAC Name

ethyl 4-[5-(3-chloro-4-methylphenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H19ClN2O4/c1-4-25-18(23)16-11(3)21-19(24)22-17(16)15-8-7-14(26-15)12-6-5-10(2)13(20)9-12/h5-9,17H,4H2,1-3H3,(H2,21,22,24)

InChI Key

BGMWILBVXCYXOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=CC(=C(C=C3)C)Cl)C

Origin of Product

United States

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